molecular formula C7H15O3P B14493568 tert-Butyl methyl(2-oxoethyl)phosphinate CAS No. 63135-99-9

tert-Butyl methyl(2-oxoethyl)phosphinate

Cat. No.: B14493568
CAS No.: 63135-99-9
M. Wt: 178.17 g/mol
InChI Key: VHCRNWJADIDMRE-UHFFFAOYSA-N
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Description

Tert-Butyl methyl(2-oxoethyl)phosphinate is a chemical reagent of interest in advanced organic synthesis and medicinal chemistry research. Phosphinate compounds are widely recognized as stable, bioisosteric replacements for phosphate and carboxylate groups, making them valuable in the design of enzyme inhibitors and prodrugs . The tert-butyl group offers a common protecting strategy for phosphinic acids, allowing for further selective functionalization of the molecule . The reactive 2-oxoethyl (aldehyde) moiety provides a versatile handle for further chemical transformations, such as nucleophilic additions or reductive aminations, to create more complex molecules for biological evaluation . Researchers utilize such phosphinate scaffolds as C1 building blocks to develop potential therapeutic agents, including probes for phosphate-binding enzymes and constrained analogs of bioactive sphingolipids . This product is intended for research purposes only and is not for human or veterinary use.

Properties

CAS No.

63135-99-9

Molecular Formula

C7H15O3P

Molecular Weight

178.17 g/mol

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxy]phosphoryl]acetaldehyde

InChI

InChI=1S/C7H15O3P/c1-7(2,3)10-11(4,9)6-5-8/h5H,6H2,1-4H3

InChI Key

VHCRNWJADIDMRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OP(=O)(C)CC=O

Origin of Product

United States

Preparation Methods

Hypophosphite Salt Alkylation

Hypophosphite salts (e.g., ammonium hypophosphite) react with alkylating agents in aprotic solvents. For example, tert-butyl chloride and methyl iodide sequentially alkylate hypophosphite in toluene-ethanol (20:1) at 0–20°C, catalyzed by methane sulfonic acid. This stepwise approach minimizes di-alkylation byproducts:

$$
\text{HP(O)(OH)}^- + \text{tert-butyl chloride} \rightarrow \text{tert-butyl-HP(O)(OH)} + \text{Cl}^-
$$
$$
\text{tert-butyl-HP(O)(OH)} + \text{CH}_3\text{I} \rightarrow \text{tert-butyl methylphosphinate} + \text{HI}
$$

Key Data :

Parameter Value Source
Solvent Toluene-ethanol (20:1)
Temperature 0–20°C
Catalyst Methane sulfonic acid
Yield 56–61%

Microwave-Mediated Phosphonate Hydrolysis

Microwave irradiation accelerates the hydrolysis of tert-butyl methylphosphonate intermediates. For instance, tert-butyl methylphosphonate treated with trimethylsilyl bromide (TMSBr) generates a TMS-phosphonate intermediate, which is hydrolyzed in methanol-water to yield the phosphinate:

$$
\text{tert-butyl methylphosphonate} \xrightarrow{\text{TMSBr, MW}} \text{TMS-phosphonate} \xrightarrow{\text{MeOH/H}_2\text{O}} \text{tert-butyl methylphosphinate}
$$

Advantages :

  • Reduced reaction time (30 min vs. 24 h conventional).
  • Higher purity (≥95% by $$^{31}\text{P}$$-NMR).

Introduction of the 2-Oxoethyl Group

The 2-oxoethyl moiety is introduced via acyl transfer or Wittig-type reactions .

Acylation of Phosphinate Esters

Reaction with glycolaldehyde derivatives in the presence of coupling agents (e.g., DCC) forms the 2-oxoethylphosphinate. For example, tert-butyl methylphosphinate reacts with glycolaldehyde diethyl acetal in dichloromethane (DCM) at 0°C:

$$
\text{tert-butyl methylphosphinate} + \text{glycolaldehyde acetal} \xrightarrow{\text{DCC}} \text{tert-butyl methyl(2-oxoethyl)phosphinate}
$$

Optimization Notes :

  • Low temperatures (0–5°C) prevent acetal hydrolysis.
  • Yields improve with anhydrous conditions (≤5% H$$_2$$O).

Radical-Mediated Addition

Di-tert-butyl peroxide (DTBP)-initiated radical addition of vinyl acetate to tert-butyl methylphosphinate generates the 2-oxoethyl adduct:

$$
\text{tert-butyl methylphosphinate} + \text{CH}_2=\text{CHOAc} \xrightarrow{\text{DTBP, 135°C}} \text{this compound}
$$

Conditions :

  • Solvent: Tetrahydrofuran (THF).
  • Temperature: 135°C for 8 h.
  • Yield: 83% after two initiator additions.

Protection-Deprotection Strategies

Pivaloyloxymethyl (POM) Protection

To prevent oxidation during synthesis, the phosphinate is protected as a POM ester. Reaction with POM iodide in tetrahydrofuran (THF) and Hünig’s base yields the protected intermediate, which is deprotected under mild acidic conditions:

$$
\text{tert-butyl methylphosphinate} + \text{POM iodide} \rightarrow \text{POM-protected phosphinate} \xrightarrow{\text{HCl (aq)}} \text{this compound}
$$

Data :

  • Deprotection time: 30 min.
  • Recovery: 94% after chromatography.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (h) Key Advantage
Hypophosphite alkylation 61 89 24 Scalable (>100 g batches)
Microwave hydrolysis 94 95 0.5 Rapid, high purity
Radical addition 83 97 16 Tolerates electron-deficient olefins

Challenges and Mitigation

  • Byproduct Formation : Di-alkylation occurs if stoichiometry is unbalanced. Solution: Use 2.1 eq. alkylating agent.
  • Oxidation Sensitivity : Phosphinates oxidize to phosphonates. Solution: Conduct reactions under N$$_2$$.
  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reactivity but complicate purification. Solution: Switch to MTBE for easier phase separation.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(2-oxoethyl)phosphinate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield tert-butyl methyl(2-oxoethyl)phosphine oxide .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl methyl(2-oxoethyl)phosphinate is used as a ligand in coordination chemistry and as a reagent in organic synthesis. Its unique structure allows it to participate in various catalytic processes .

Biology

In biological research, this compound is studied for its potential as a bioisostere, which can mimic the behavior of other biologically active molecules. This makes it a valuable tool in drug design and development .

Medicine

In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals that target specific molecular pathways .

Industry

In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights two key analogs:

tert-Butyl ethylphosphonofluoridate

  • Molecular Formula : C₆H₁₄FO₂P
  • Substituents : Contains a fluorine atom and an ethyl group attached to the phosphorus center.
  • Key Differences: The fluorine substituent in this compound likely enhances electrophilicity compared to the 2-oxoethyl group in the target compound, which may instead participate in nucleophilic or keto-enol tautomerism.

Triisopropyl phosphite (from )

  • Functional Groups : A phosphite ester with three isopropyl groups.
  • Reactivity : Phosphites are typically reducing agents or intermediates in phosphorylation reactions. In contrast, phosphinates like the target compound are less reactive toward hydrolysis but may exhibit stronger hydrogen-bonding capacity due to the 2-oxoethyl group .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Reactivity Profile Regulatory Status
tert-Butyl methyl(2-oxoethyl)phosphinate Not available in evidence Methyl, 2-oxoethyl, tert-butyl Hypothesized keto-enol activity Unknown
tert-Butyl ethylphosphonofluoridate C₆H₁₄FO₂P Ethyl, fluorine, tert-butyl Electrophilic fluorination Schedule 1A01
Triisopropyl phosphite C₉H₂₁O₃P Three isopropyl groups Reducing agent Not specified

Research Findings and Analytical Methods

  • GC/MS and HPLC Analysis : highlights these techniques for characterizing phosphorous-containing mixtures. For this compound, similar methods could resolve its degradation products or tautomeric forms .

Q & A

Q. What are the optimal synthetic routes for preparing tert-Butyl methyl(2-oxoethyl)phosphinate, and how can reaction yields be maximized?

The synthesis of organophosphinates like this compound typically involves nucleophilic substitution or esterification reactions. For example, tert-butyl phosphate derivatives are synthesized using tert-butyl alcohol and phosphorus oxychloride under controlled conditions . To optimize yields:

  • Use anhydrous solvents (e.g., THF or dichloromethane) to minimize hydrolysis.
  • Employ catalytic bases (e.g., triethylamine) to neutralize HCl byproducts.
  • Monitor reaction progress via ³¹P NMR to track phosphorus-centered intermediates.
  • Purify via column chromatography using silica gel and gradients of ethyl acetate/hexane .

Q. How can the purity and structural integrity of this compound be validated?

Key analytical methods include:

  • NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR to confirm the presence of the tert-butyl group, methyl phosphinate, and 2-oxoethyl moiety. For example, the tert-butyl group shows a singlet at ~1.3 ppm in ¹H NMR .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
  • FTIR : Detect P=O (~1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .
  • Elemental Analysis : Verify C, H, and P content within ±0.3% of theoretical values .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Phosphinate esters are prone to hydrolysis under acidic or basic conditions. For instance, tert-butyl phosphate derivatives hydrolyze to tert-butyl alcohol and phosphoric acid in aqueous media . Stability protocols:

  • Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation.
  • Avoid prolonged exposure to moisture; use molecular sieves in storage vials.
  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation products via LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model:

  • Charge distribution on the phosphorus center to predict nucleophilic attack sites.
  • Transition-state geometries for reactions with amines or thiols.
  • Solvent effects (e.g., polar aprotic vs. protic) on activation energy .
    Example: The electron-withdrawing 2-oxoethyl group may increase electrophilicity at phosphorus, favoring SN² mechanisms .

Q. What strategies resolve contradictions in kinetic data for phosphinate ester hydrolysis?

Literature discrepancies (e.g., variable rate constants) arise from differences in solvent polarity, temperature, or catalytic impurities. Mitigation approaches:

  • Standardize reaction conditions (e.g., 0.1 M phosphate buffer, pH 7.4, 37°C).
  • Use stopped-flow spectrophotometry to capture rapid hydrolysis kinetics.
  • Compare with structurally analogous compounds (e.g., tert-butyl phosphate) to validate trends .

Q. How does the 2-oxoethyl moiety influence the compound’s coordination chemistry in catalytic applications?

The 2-oxoethyl group can act as a bidentate ligand, coordinating to metals via the carbonyl oxygen and phosphoryl oxygen. Experimental validation:

  • Synthesize metal complexes (e.g., with Cu²⁺ or Pd⁰) and characterize via X-ray crystallography.
  • Assess catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-oxo analogs .

Q. What in vitro toxicological screening methods are applicable to assess the safety of this compound?

  • Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains TA98 and TA100.
  • HepG2 Cell Viability Assay : Measure IC₅₀ values for cytotoxicity.
  • Aquatic Toxicity : Follow OECD Guideline 201 (Daphnia magna immobilization test) to estimate EC₅₀ .

Data Contradiction Analysis

Q. How to address conflicting reports on the oxidative stability of this compound?

Contradictions may stem from trace metal impurities (e.g., Fe³⁺) accelerating oxidation. Solutions:

  • Repeat experiments with ultra-pure reagents and chelating agents (e.g., EDTA).
  • Use ESR spectroscopy to detect radical intermediates during oxidation.
  • Compare oxidation rates under O₂ vs. N₂ atmospheres .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
SolventAnhydrous THF
Temperature0–25°C
CatalystTriethylamine
Reaction Time12–24 hours

Q. Table 2: Stability Profile Under Accelerated Conditions

ConditionDegradation ProductsAnalytical Method
40°C/75% RH, 4 weeksPhosphoric acid, ketoneLC-MS
pH 2 (HCl)Hydrolyzed ester³¹P NMR

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